molecular formula C6H7Cl2FN2 B1424143 4-Chloro-3-fluorophenylhydrazine hydrochloride CAS No. 299163-41-0

4-Chloro-3-fluorophenylhydrazine hydrochloride

Cat. No. B1424143
M. Wt: 197.03 g/mol
InChI Key: GHUSFHZMZKMNHE-UHFFFAOYSA-N
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Description

4-Chloro-3-fluorophenylhydrazine hydrochloride is a chemical compound with the molecular formula C6H7Cl2FN2. It has a molecular weight of 197.04 . It is a solid powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H6ClFN2.ClH/c7-5-3-4(10-9)1-2-6(5)8;/h1-3,10H,9H2;1H . This code provides a specific description of the molecule’s structure.

Scientific Research Applications

Synthesis and Industrial Applications

  • 4-Chloro-3-fluorophenylhydrazine hydrochloride serves as a valuable intermediate in the synthesis of various chemical compounds. For example, Zhong-liang (2010) detailed a process for synthesizing 4-chloro-2-fluorophenyl hydrazine, an intermediate product, through diazotization and reduction reactions. This method is noted for its simplicity, mild reaction conditions, and high yield and purity, making it an effective industrial method for the synthesis of similar compounds (Zhong-liang, 2010).

Antimicrobial and Antifungal Activity

  • A series of semicarbazone derivatives synthesized using this compound were found to exhibit significant antimicrobial activities. Ahsan et al. (2016) reported that certain derivatives demonstrated good antibacterial activity, particularly against fungal strains. This highlights the potential of 4-Chloro-3-fluorophenylhydrazine hydrochloride derivatives in developing new antimicrobial agents (Ahsan et al., 2016).

Neuroleptic Activity

  • Compounds synthesized with 4-Chloro-3-fluorophenylhydrazine hydrochloride as a constituent have shown potential neuroleptic-like activity. Hino et al. (1988) synthesized a series of compounds for potential neuroleptic activity, finding that those with 4-chloro or 4-fluoro substituents in the phenyl group possessed neuroleptic-like properties. This suggests the potential use of these compounds in developing novel neuroleptic drugs (Hino et al., 1988).

Environmental and Biological Detection

  • Zhu et al. (2019) developed a ratiometric fluorescent probe using a derivative of 4-Chloro-3-fluorophenylhydrazine hydrochloride for detecting hydrazine in environmental water systems and biological samples. This application highlights the use of the compound in environmental monitoring and biological research (Zhu et al., 2019).

Antitumor Activity

  • Some derivatives of 4-Chloro-3-fluorophenylhydrazine hydrochloride have shown promising antitumor activity. Bhat et al. (2009) synthesized a series of compounds tested for antitumor activity, finding that several exhibited moderate to excellent growth inhibition against various cancer cell lines. This indicates the potential of these compounds in cancer research and treatment (Bhat et al., 2009).

Safety And Hazards

This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P271, and P280 . It’s important to handle this compound with care, using appropriate personal protective equipment and following all safety precautions.

properties

IUPAC Name

(4-chloro-3-fluorophenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClFN2.ClH/c7-5-2-1-4(10-9)3-6(5)8;/h1-3,10H,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHUSFHZMZKMNHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NN)F)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40696749
Record name (4-Chloro-3-fluorophenyl)hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-fluorophenylhydrazine hydrochloride

CAS RN

299163-41-0
Record name Hydrazine, (4-chloro-3-fluorophenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=299163-41-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Chloro-3-fluorophenyl)hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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